molecular formula C30H43NO9 B3037782 Altamycin A CAS No. 60202-22-4

Altamycin A

Cat. No.: B3037782
CAS No.: 60202-22-4
M. Wt: 561.7 g/mol
InChI Key: JGSMKBMTPOIJDI-BFDXHBRVSA-N
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Description

Altamycin A, also known as Antimycin A, is a secondary metabolite produced by various species of the genus Streptomyces. It is part of a group of related compounds called antimycins. This compound is known for its potent inhibitory effects on cellular respiration, specifically targeting oxidative phosphorylation. It has been widely studied for its applications in both scientific research and industrial processes .

Mechanism of Action

Target of Action

The primary target of Altamycin A is the cytochrome c reductase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.

Mode of Action

This compound acts as an inhibitor of cellular respiration , specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, effectively halting cellular respiration .

Biochemical Pathways

By inhibiting cytochrome c reductase, this compound disrupts the electron transport chain , a key biochemical pathway in the cell . This disruption affects the cell’s ability to produce ATP, the main energy currency of the cell, leading to a decrease in cellular energy levels.

Result of Action

The inhibition of cellular respiration by this compound leads to a decrease in ATP production . This can have a variety of effects on the cell, depending on the cell type and the energy demands of the cell. In some cases, this can lead to cell death, making this compound potentially useful as a therapeutic agent.

Biochemical Analysis

Biochemical Properties

Altamycin A plays a significant role in biochemical reactions, particularly in inhibiting the growth of pathogenic fungi . It interacts with various enzymes and proteins within fungal cells, disrupting their normal functions. One of the key interactions is with the enzyme cytochrome c reductase, where this compound binds to the Qi site, inhibiting the reduction of ubiquinone to ubiquinol . This disruption in the electron transport chain leads to a halt in ATP production, ultimately causing cell death .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it inhibits aerobic respiration by targeting the electron transport chain . This inhibition leads to an increase in reactive oxygen species (ROS) production, overwhelming the cell’s antioxidant defenses and resulting in oxidative stress and cell death . Additionally, this compound affects cell signaling pathways and gene expression, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, this compound disrupts the Q-cycle, preventing the reduction of ubiquinone to ubiquinol . This disruption leads to a cessation of ATP production and an increase in ROS, which damages cellular components and induces cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antifungal activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that this compound can induce long-term changes in cellular function, including persistent oxidative stress and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in inhibiting the electron transport chain . The compound interacts with enzymes such as cytochrome c reductase, disrupting the normal flow of electrons and leading to a buildup of metabolic intermediates . This disruption affects metabolic flux and can alter the levels of various metabolites, contributing to its antifungal activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in the mitochondria, where it exerts its primary effects on the electron transport chain . This localization is facilitated by its affinity for mitochondrial membranes and its ability to cross cellular barriers .

Subcellular Localization

This compound predominantly localizes to the mitochondria, where it targets the electron transport chain . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with cytochrome c reductase and other components of the mitochondrial respiratory chain . The targeting of this compound to the mitochondria is likely mediated by specific signals or post-translational modifications that direct it to this organelle .

Preparation Methods

Synthetic Routes and Reaction Conditions: Altamycin A is typically isolated from the fermentation broth of Streptomyces species. The production involves cultivating the bacteria under specific conditions that promote the synthesis of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound in its pure form .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with controlled temperature, pH, and nutrient supply. After sufficient growth and production, the compound is extracted using organic solvents and purified through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Altamycin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Altamycin A has a wide range of applications in scientific research:

Comparison with Similar Compounds

Altamycin A is part of a group of related compounds called antimycins. Similar compounds include:

Uniqueness: this compound is unique due to its potent inhibitory effects on the electron transport chain and its ability to induce apoptosis. Its structural variations allow for the study of different biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSMKBMTPOIJDI-BFDXHBRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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